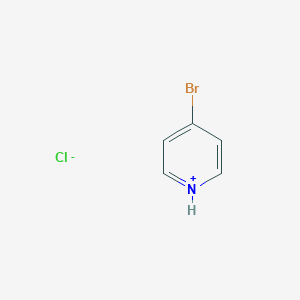

4-Bromopyridine hydrochloride

Description

The exact mass of the compound 4-Bromopyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromopyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZMVUQGXAOJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075165 | |

| Record name | Pyridine, 4-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19524-06-2 | |

| Record name | 4-Bromopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19524-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJ6PZ78KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromopyridine Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of 4-Bromopyridine (B75155) hydrochloride, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, highlights its applications in pivotal cross-coupling reactions, provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling, and discusses the biological significance of pyridine (B92270) derivatives.

Physicochemical Properties of 4-Bromopyridine Hydrochloride

4-Bromopyridine hydrochloride is a white to almost white crystalline powder.[1] It is a crucial starting material for the synthesis of a wide array of functionalized pyridine derivatives.[1][2] A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 194.46 g/mol | [1][3] |

| Chemical Formula | C₅H₄BrN·HCl (or C₅H₅BrClN) | [1][3] |

| CAS Number | 19524-06-2 | [1][3] |

| Monoisotopic Mass | 192.92939 Da | |

| Melting Point | ~270 °C (with decomposition) | [4][5] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

Applications in Organic Synthesis: A Versatile Precursor

4-Bromopyridine hydrochloride is a versatile reagent primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[5] Before its use in most organic reactions, the more reactive free base, 4-bromopyridine, is typically liberated by treatment with a mild base.[1] This can be achieved, for example, by stirring the hydrochloride salt with potassium carbonate in acetonitrile.

The freebase form is a key substrate in several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[2][5]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6][7]

-

Heck Coupling: For the formation of C-C bonds with alkenes.[2]

-

Stille Coupling: For the formation of C-C bonds with organostannanes.[2][5]

These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.[5][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a 4-bromopyridine derivative with an arylboronic acid, a common application for this class of compounds.

Reaction: Synthesis of a 4-arylpyridine derivative.

Materials:

-

4-Bromopyridine (generated from the hydrochloride salt) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 4-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas, such as argon.

-

Solvent Addition: Introduce the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Track the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Biological Significance of 4-Substituted Pyridine Derivatives

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[9] The functionalization of the pyridine ring at the 4-position, often facilitated by precursors like 4-bromopyridine hydrochloride, allows for the synthesis of compounds with diverse biological activities.

Derivatives of 4-substituted pyridines have shown potential as:

-

Anticancer Agents: Many pyridine derivatives exhibit antiproliferative activity against various cancer cell lines.[9] The nature of the substituent at the 4-position can significantly influence this activity.

-

CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is implicated in several diseases, including cancer metastasis and inflammatory conditions. Pyridine-containing molecules have been developed as potent CXCR4 antagonists.

-

Antimicrobial Agents: Novel pyridine and thienopyridine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[10]

The ease of modification of the 4-position of the pyridine ring, starting from 4-bromopyridine hydrochloride, makes it an invaluable tool for generating chemical libraries for high-throughput screening in drug discovery campaigns.[8]

This technical guide serves as a foundational resource for researchers working with 4-bromopyridine hydrochloride. The provided data and protocols aim to facilitate its effective use in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.

References

- 1. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. huarongpharma.com [huarongpharma.com]

- 5. nbinno.com [nbinno.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 4-Bromopyridine Hydrochloride

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromopyridine hydrochloride (CAS No: 19524-06-2), a key intermediate in pharmaceutical and organic synthesis. The data and methodologies presented herein are intended to support research and development activities by providing a reliable reference for the characterization and handling of this compound.

Introduction

4-Bromopyridine hydrochloride is a heterocyclic organic compound widely utilized as a precursor for the synthesis of more complex pyridine (B92270) derivatives. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the development of novel pharmaceutical agents, agrochemicals, and dyestuffs.[1] An accurate understanding of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility, and for the development of robust analytical methods.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-Bromopyridine hydrochloride have been compiled from various sources and are summarized in the table below for ease of reference.

Table 1: Summary of Physical and Chemical Properties of 4-Bromopyridine Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 4-Bromopyridine hydrochloride | [1] |

| Synonyms | 4-Bromopyridinium chloride | [1] |

| CAS Number | 19524-06-2 | [1] |

| Molecular Formula | C₅H₅BrClN | [1] |

| Molecular Weight | 194.46 g/mol | [1][2] |

| Appearance | White to off-white or beige crystalline solid/powder | [3] |

| Melting Point | ~270 °C (with decomposition) | [1][3][4][5][6][7] |

| Solubility | Soluble in water, Methanol, and DMSO. | [1][4][6] |

| pKa | Data not readily available; determination recommended. | |

| Hygroscopicity | Hygroscopic | [1][4] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physical properties of 4-Bromopyridine hydrochloride are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Bromopyridine hydrochloride is loaded into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][5] The sample should be tightly packed by tapping the tube gently.[5]

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube filled with a suitable heating oil can be used.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (~270 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range is the melting point.

-

Given that the compound decomposes at its melting point, observation of darkening or gas evolution should be noted.

-

Solubility Assessment

Solubility is a fundamental property that dictates solvent choice for reactions, purifications, and analytical procedures.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and diethyl ether.

-

Procedure:

-

To a small test tube, add approximately 25 mg of 4-Bromopyridine hydrochloride.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[6]

-

Observe for the complete dissolution of the solid to form a homogeneous solution.

-

The compound's solubility can be qualitatively classified as soluble, partially soluble, or insoluble.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solid determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) after filtration.

-

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the pyridinium (B92312) ion. This value is crucial for understanding the compound's behavior in different pH environments, which is vital for drug development and reaction optimization.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

-

Prepare a ~1 mM solution of 4-Bromopyridine hydrochloride in deionized water. A constant ionic strength should be maintained throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[8][9]

-

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Titration:

-

Place a known volume (e.g., 20 mL) of the 4-Bromopyridine hydrochloride solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode into the solution.

-

Allow the pH reading to stabilize and record the initial value.

-

Add small, precise increments of the 0.1 M NaOH titrant. After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and entered a stable, basic region (e.g., pH 12).[8]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted to determine the equivalence point more accurately.

-

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of the compound. For hydrochloride salts, the acidic proton on the nitrogen atom can sometimes be observed.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromopyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often preferred for observing exchangeable protons like the N-H proton of the pyridinium ion.[2]

-

Instrumental Parameters:

-

Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to confirm the 4-substituted pyridine ring structure. The proton on the nitrogen in the pyridinium hydrochloride will typically appear as a broad singlet at a downfield chemical shift.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like 4-Bromopyridine hydrochloride.

Caption: Workflow for the physicochemical characterization of 4-Bromopyridine hydrochloride.

References

- 1. scribd.com [scribd.com]

- 2. reddit.com [reddit.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

Navigating the Solubility of 4-Bromopyridine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-bromopyridine (B75155) hydrochloride in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the widespread use of 4-bromopyridine hydrochloride as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation.

Core Findings on Solubility

4-Bromopyridine hydrochloride, a white to off-white crystalline solid, exhibits distinct solubility characteristics. While readily soluble in polar protic solvents such as water and methanol, and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility in a broader range of common organic solvents is limited. This technical document synthesizes available qualitative data and outlines experimental protocols for quantitative determination to empower researchers in their specific applications.

Qualitative Solubility Data

Publicly available quantitative solubility data for 4-bromopyridine hydrochloride in a wide array of organic solvents is notably scarce. The information available is primarily qualitative, indicating the general compatibility of the solute with a solvent. The following table summarizes the existing qualitative solubility information.

| Solvent | Solvent Type | Solubility | Source |

| Water | Polar Protic | Soluble | [1][2] |

| Methanol | Polar Protic | Soluble (Slightly) | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (Slightly) | [1][2][3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Poorly Soluble | [4] |

| Acetonitrile | Polar Aprotic | Poorly Soluble | [5] |

It is a common practice in organic synthesis to generate the free base, 4-bromopyridine, in situ by treating the hydrochloride salt with a base, such as potassium carbonate, particularly in solvents where the salt form has poor solubility like acetonitrile.[5] This approach circumvents the solubility limitations of the hydrochloride salt for subsequent reactions.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The following is a generalized protocol for determining the solubility of 4-bromopyridine hydrochloride in a given organic solvent. This protocol is based on the "excess solid" method, a common and reliable technique.

Materials and Equipment

-

4-Bromopyridine hydrochloride (analytical grade)

-

Selected organic solvent(s) (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars or a vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-bromopyridine hydrochloride to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease stirring and allow the solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully extract a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-bromopyridine hydrochloride.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Signaling Pathway for In Situ Free Base Generation

For synthetic applications in solvents with poor solubility for the hydrochloride salt, understanding the pathway to generate the more soluble free base is crucial.

Conclusion

This technical guide consolidates the current understanding of 4-bromopyridine hydrochloride's solubility. While qualitative data indicates solubility in polar solvents like water, methanol, and DMSO, quantitative data remains limited. For precise applications, the provided experimental protocol offers a robust framework for determining solubility in specific organic solvents. Furthermore, the strategy of in situ free base generation is highlighted as a practical approach to overcome solubility challenges in synthetic chemistry. This guide serves as a valuable resource for researchers, enabling more informed decisions in experimental design and process development involving 4-bromopyridine hydrochloride.

References

- 1. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]

- 3. 4-Bromopyridine hydrochloride CAS#: 19524-06-2 [m.chemicalbook.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the NMR Data and Interpretation of 4-Bromopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-bromopyridine (B75155) hydrochloride, a key intermediate in pharmaceutical and organic synthesis. This document details the expected ¹H and ¹³C NMR spectral data, offers an in-depth interpretation, and outlines a general experimental protocol for data acquisition.

Introduction

4-Bromopyridine hydrochloride (C₅H₅BrClN) is a heterocyclic organic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and protonated at the nitrogen, gives rise to a characteristic NMR spectrum. Understanding this spectrum is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

NMR Data Presentation

The following tables summarize the key quantitative ¹H and ¹³C NMR data for 4-bromopyridine hydrochloride.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 | Doublet | ~6.0 | H-2, H-6 |

| ~8.0 | Doublet | ~6.0 | H-3, H-5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~135 | C-4 |

| ~130 | C-3, C-5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The protonation of the nitrogen atom in the pyridine ring has a significant impact on the electron density and, consequently, the chemical shifts of the ring protons and carbons.

¹H NMR Spectrum: The spectrum is relatively simple due to the molecule's symmetry.

-

H-2 and H-6 Protons: These protons are equivalent and appear as a doublet at approximately 8.6 ppm. The downfield shift is attributed to the deshielding effect of the adjacent positively charged nitrogen atom and the electron-withdrawing bromine atom.

-

H-3 and H-5 Protons: These protons are also equivalent and resonate as a doublet around 8.0 ppm. They are deshielded to a lesser extent than the H-2/H-6 protons.

-

Coupling: The observed doublet splitting pattern for both sets of protons is due to coupling with their adjacent neighbors (H-2 couples with H-3, and H-6 couples with H-5).

¹³C NMR Spectrum:

-

C-2 and C-6 Carbons: These carbons are equivalent and appear at the most downfield position (~150 ppm) due to the strong deshielding effect of the adjacent protonated nitrogen.

-

C-4 Carbon: This carbon, directly attached to the bromine atom, resonates at approximately 135 ppm.

-

C-3 and C-5 Carbons: These equivalent carbons appear at around 130 ppm.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-bromopyridine hydrochloride is outlined below.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of 4-bromopyridine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts. D₂O is a common choice for hydrochloride salts.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.

NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Logical Workflow for NMR Data Acquisition and Interpretation

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

Caption: A logical workflow for NMR data acquisition and interpretation.

This comprehensive guide provides the necessary data and protocols for the successful analysis of 4-bromopyridine hydrochloride using NMR spectroscopy, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Crystal Structure of 4-Bromopyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of small molecules, with a specific focus on 4-Bromopyridine hydrochloride. While a definitive, publicly available crystal structure for 4-Bromopyridine hydrochloride could not be located within prominent crystallographic databases at the time of this publication, this document details the standard experimental protocols for crystallization, single-crystal X-ray diffraction, and structure solution and refinement. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by outlining the necessary steps to elucidate the three-dimensional atomic arrangement of such compounds, which is critical for understanding their chemical behavior and for rational drug design.

Introduction

4-Bromopyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The addition of a bromine atom provides a reactive site for various cross-coupling reactions, while the hydrochloride salt form often improves the compound's stability and solubility.

The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, dictates many of a material's physicochemical properties, including its melting point, solubility, and bioavailability. For pharmaceutical compounds, understanding the crystal structure is paramount for formulation development, patent protection, and regulatory approval. This guide outlines the established experimental workflow for determining such structures.

Experimental Protocols

The determination of a small molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by data collection using X-ray diffraction, and culminating in the solution and refinement of the crystal structure.

Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the availability of well-ordered, single crystals of suitable size (typically 0.1-0.5 mm in each dimension). Several techniques can be employed to grow crystals from a solution:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand undisturbed, and the solvent is slowly evaporated. The gradual increase in concentration can lead to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent and crystallization technique is often determined empirically and is a critical step in the structure determination process.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern.

Data Collection Parameters:

| Parameter | Description | Typical Value |

| X-ray Source | The source of X-ray radiation. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |

| Temperature | The temperature at which data is collected. Low temperatures reduce thermal motion of atoms, leading to better quality data. | 100 K |

| Detector | The device used to record the diffraction pattern. | CCD or CMOS area detector |

| Scan Type | The method used to rotate the crystal and collect diffraction data. | ω-scans or φ-scans |

| Exposure Time | The duration for which the detector is exposed for each frame. | Varies depending on crystal size and diffracting power. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters and the space group of the crystal.

The "phase problem" is a central challenge in crystallography, as the phases of the scattered X-rays are not directly measured. For small molecules, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial model of the molecule.

The initial model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

As the specific crystal structure of 4-Bromopyridine hydrochloride is not publicly available, a table of its crystallographic data cannot be provided. However, a typical data table for a small molecule crystal structure would include the following:

Table 1: Example Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₅H₅BrClN |

| Formula Weight | 194.46 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = 25.242° | Value % |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Mandatory Visualization

The following diagram illustrates the general workflow for small molecule crystal structure determination.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of 4-Bromopyridine hydrochloride remains to be publicly reported, the methodologies for its determination are well-established. This guide provides researchers and professionals with a detailed overview of the necessary experimental protocols, from crystal growth to structure refinement. The elucidation of the crystal structure of 4-Bromopyridine hydrochloride and its derivatives is a crucial step in the development of new pharmaceuticals and functional materials, enabling a deeper understanding of their structure-property relationships. It is hoped that this guide will serve as a practical resource for those undertaking such structural investigations.

Preparation and stability of 4-bromopyridine free base

An In-depth Technical Guide to the Preparation and Stability of 4-Bromopyridine (B75155) Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine is a critical heterocyclic building block in the synthesis of pharmaceuticals and other advanced organic compounds.[1] Its utility, however, is often complicated by the instability of its free base form. This technical guide provides a comprehensive overview of the preparation, stability, handling, and purification of 4-bromopyridine free base. Detailed experimental protocols, quantitative data, and logical workflows are presented to assist researchers in its effective application.

Preparation of 4-Bromopyridine

The synthesis of 4-bromopyridine can be approached through several distinct routes. The most common and practical method for obtaining the free base involves its liberation from the more stable hydrochloride salt. Other methods include direct bromination of pyridine (B92270), synthesis from pyridine N-oxide, or a diazotization reaction of 4-aminopyridine (B3432731).

Liberation of Free Base from 4-Bromopyridine Hydrochloride

The hydrochloride salt is the commercially prevalent form of 4-bromopyridine due to its enhanced stability.[2] The free base is typically generated in situ or isolated just prior to use.

Experimental Protocol:

-

Dissolution: Dissolve 4-bromopyridine hydrochloride (1.0 eq) in water (approx. 5 mL per 1 g of salt).[3]

-

Neutralization: Slowly add a 5M NaOH solution or a saturated sodium bicarbonate (NaHCO₃) solution dropwise to the aqueous solution of the salt while stirring.[3][4] Effervescence will be observed if bicarbonate is used.[4] Continue addition until the solution is neutral to slightly basic.

-

Extraction: A yellow, two-layer mixture may form.[3] Extract the aqueous mixture with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (B109758) (DCM) (3 x 15 mL).[3][4]

-

Drying: Combine the organic layers and dry over a suitable drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4]

-

Concentration: Carefully remove the solvent under reduced pressure (in vacuo).[3][4] Caution: Do not remove the solvent too aggressively or completely, as this can promote decomposition of the product.[4] The resulting colorless liquid is the 4-bromopyridine free base.[3]

.dot

Caption: Workflow for generating the free base from its HCl salt.

Direct Bromination of Pyridine

This method involves the electrophilic substitution of a hydrogen atom on the pyridine ring with bromine.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add pyridine, a suitable solvent (e.g., acetic acid or dichloromethane), and an iron(III) bromide (FeBr₃) catalyst.[5][6]

-

Bromination: Add liquid bromine (Br₂) to the mixture.[6]

-

Reaction Conditions: Maintain the reaction temperature between 40-50°C with stirring (300-500 rpm) for 1-1.5 hours.[6]

-

Work-up: Upon completion, the intermediate 4-bromopyridine is formed and can be isolated using standard procedures.[6]

Synthesis from Pyridine N-oxide

The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position.[5]

Experimental Protocol:

-

Bromination: React pyridine N-oxide with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) or THF.[5] The reaction temperature can range from room temperature to reflux.[5]

-

Deoxygenation: After bromination, the N-oxide group is removed by reduction.

-

Isolation: The resulting 4-bromopyridine is then isolated.

.dot

Caption: Overview of primary synthesis pathways for 4-bromopyridine.

Synthesis from 4-Aminopyridine

This route proceeds via a diazotization reaction.[6]

Experimental Protocol:

-

Reaction Setup: Under an argon atmosphere at 25°C, dissolve 4-aminopyridine (1 mmol) and a copper(II) halide in dibromo(chloro)methane (6 mL).[6]

-

Diazotization: Add nitrous acid dropwise over 5 minutes.[6]

-

Reaction: Stir the mixture at 25°C for approximately 16 hours, monitoring for the consumption of starting material by GC-MS.[6]

-

Work-up: Add the reaction mixture to 1N NaOH (20 mL) and stir for 1 hour.[6]

-

Extraction and Purification: Extract the mixture with CH₂Cl₂. Dry the combined organic extracts and evaporate the solvent. The final product is purified by column chromatography on silica (B1680970) gel.[6]

Table 1: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Key Considerations |

| Free Base Liberation | 4-Bromopyridine HCl | NaOH or NaHCO₃, DCM or Et₂O | Aqueous, Room Temp | Most common method; product is unstable and often used immediately.[2][4] |

| Direct Bromination | Pyridine | Br₂, FeBr₃ | 40-50°C, 1-1.5 h | Yields can be moderate; produces a mixture of isomers.[5][6] |

| From Pyridine N-oxide | Pyridine N-oxide | PBr₃ or NBS | Room Temp to Reflux | N-oxide activates the 4-position, improving regioselectivity.[5] |

| From 4-Aminopyridine | 4-Aminopyridine | Nitrous Acid, Cu(II) Halide | 25°C, 16 h | Diazotization reaction; requires careful control of conditions.[6] |

Stability and Decomposition

A significant challenge in working with 4-bromopyridine is the instability of the free base.[2][7] It is sensitive to air and moisture and is known to be a lachrymator.[8][9]

Factors Affecting Stability

-

Self-Reaction: The free base is prone to dimerization or self-oligomerization, which is a key challenge in its use, particularly in metal-halogen exchange reactions.[7][9]

-

Air and Moisture: Exposure to the atmosphere can lead to degradation.[8] The hydrochloride salt is also hygroscopic and sensitive to moisture.[10][11]

-

Heat: Thermal decomposition can lead to the release of hazardous and irritating gases.[10]

-

Acidity: The compound may be unstable on acidic silica gel during chromatography.[12]

Decomposition Products

Upon decomposition, 4-bromopyridine can produce hazardous substances including:

A visible sign of decomposition can be the appearance of a pink color in the substance.[4]

.dot

Caption: Key factors contributing to the instability of the free base.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of 4-bromopyridine and ensure laboratory safety.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[10] | Minimizes exposure to air and moisture, preventing degradation.[8] |

| Container | Keep in a tightly sealed container.[10][13] | Prevents contact with atmospheric contaminants. |

| Conditions | Store in a cool, dry, and well-ventilated place.[1][10][13] | Reduces the rate of thermal decomposition and prevents moisture uptake. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases.[10] | These materials can react violently or accelerate decomposition. |

| Personal Safety | Handle in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety goggles). Avoid inhalation and skin contact.[11][14] | The free base is a lachrymator, and the compound is irritating to the skin, eyes, and respiratory system.[1][9][11] |

Purification

Purification of the crude product is necessary to remove unreacted starting materials, byproducts, and degradation products.

Purification of the Hydrochloride Salt

Common methods for purifying 4-bromopyridine hydrochloride include:

-

Recrystallization: Dissolve the crude salt in a suitable solvent at an elevated temperature and allow it to cool slowly to form crystals, leaving impurities in the solution.[5]

-

Column Chromatography: Separate the product from impurities based on differential adsorption on a stationary phase.[5]

Purification of the Free Base

Purification of the free base requires careful handling due to its instability.

Experimental Protocol: Column Chromatography

-

Stationary Phase Preparation: Standard silica gel can be acidic and may cause decomposition.[12] It is recommended to use neutral alumina (B75360) or deactivated silica gel. To deactivate silica, pre-treat it with the eluent system containing a small amount (0.1-1%) of a base like triethylamine.[12]

-

Solvent System Selection: A non-polar solvent system with a polar modifier is typically effective. A gradient of ethyl acetate (B1210297) in hexanes is a common starting point.[12]

-

Loading and Elution: Load the crude product onto the column and begin elution with a low-polarity solvent (e.g., 100% hexanes), gradually increasing the polarity by adding ethyl acetate.[12]

-

Monitoring: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[12]

-

Isolation: Combine the pure fractions and carefully remove the solvent under reduced pressure to obtain the purified 4-bromopyridine free base.[12]

Table 3: Physical and Chemical Properties

| Property | 4-Bromopyridine (Free Base) | 4-Bromopyridine HCl (Salt) |

| Molecular Formula | C₅H₄BrN[15] | C₅H₅BrClN[13] |

| Molecular Weight | 158.00 g/mol [3][15] | 194.46 g/mol [13][16] |

| Appearance | Colorless to pale yellow liquid[1] | White crystalline solid[10] |

| Melting Point | 53-56 °C (lit.)[17] | ~270 °C (dec.) (lit.)[18] |

| Solubility | Soluble in organic solvents, insoluble in water.[1] | Soluble in water.[11] |

| CAS Number | 1120-87-2[15] | 19524-06-2[16] |

References

- 1. guidechem.com [guidechem.com]

- 2. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

- 3. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. huarongpharma.com [huarongpharma.com]

- 6. guidechem.com [guidechem.com]

- 7. scite.ai [scite.ai]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 19524-06-2|4-Bromopyridine hydrochloride|BLD Pharm [bldpharm.com]

- 17. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]

- 18. 4-Bromopyridine 99 19524-06-2 [sigmaaldrich.com]

Reactivity of the pyridine ring in 4-Bromopyridine hydrochloride

An In-depth Technical Guide to the Reactivity of the Pyridine (B92270) Ring in 4-Bromopyridine (B75155) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in 4-bromopyridine hydrochloride, a pivotal building block in modern organic and medicinal chemistry. The document details the electronic properties of the substituted pyridine ring and its behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution. Detailed experimental protocols for representative reactions and quantitative data are presented to assist researchers in practical applications.

Introduction: The Chemical Landscape of 4-Bromopyridine Hydrochloride

4-Bromopyridine hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic nature of the pyridine ring, which is modified by the presence of a bromine atom at the 4-position and protonation of the ring nitrogen. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[3] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The bromine substituent introduces a dichotomy of electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the ring, further deactivating it.[3]

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the ring, which partially counteracts the inductive deactivation and directs incoming electrophiles to the ortho and para positions relative to the bromine.[3]

The hydrochloride form means the pyridine nitrogen is protonated, further increasing the electron-deficient character of the ring and influencing the molecule's solubility and handling.[4] For most synthetic applications in organic solvents, the hydrochloride salt must first be neutralized to its free base form, 4-bromopyridine.[4][5][6] This free base is a more reactive species but is also noted to be unstable.[5]

Core Reactivity Pathways

The reactivity of 4-bromopyridine is dominated by transformations that take advantage of the electron-deficient ring and the carbon-bromine bond. The primary reaction pathways include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Electrophilic substitution is significantly less favorable.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyridine ring makes it an excellent substrate for SNAr reactions, especially with the bromine atom serving as a good leaving group at the activated 4-position.[1][6] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] This pathway is fundamental for introducing a variety of functional groups onto the pyridine scaffold.

Common nucleophiles include:

-

Alkoxides (RO⁻)

-

Amines (RNH₂)

-

Thiols (RS⁻)

The general workflow first involves the deprotonation of the hydrochloride salt to generate the neutral 4-bromopyridine, which then reacts with the nucleophile.[4]

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromopyridine is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[1][5] These reactions are cornerstones of modern drug discovery and development.

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 4-bromopyridine and an organoboron compound (e.g., a boronic acid or ester).[1][5] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[1] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[1][7]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

2.2.2 Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[8][9] It has largely replaced harsher traditional methods for synthesizing aryl amines.[8] The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution

Electrophilic substitution on the 4-bromopyridine ring is generally disfavored. The protonated nitrogen atom in the hydrochloride salt and the unprotonated nitrogen in the free base both strongly deactivate the ring towards attack by electrophiles.[3] While the bromine atom directs ortho and para (to itself), the nitrogen deactivates the C2, C6, and C4 positions.[3] This leaves the C3 and C5 positions as the most likely, yet still highly deactivated, sites for electrophilic attack, which typically requires harsh reaction conditions.

Quantitative Data and Physicochemical Properties

A summary of key properties and reaction conditions provides a practical reference for laboratory work.

Table 1: Physicochemical Properties of 4-Bromopyridine Hydrochloride

| Property | Value | Source |

| CAS Number | 19524-06-2 | [5][10][11] |

| Molecular Formula | C₅H₅BrClN | [4][12] |

| Molecular Weight | 194.46 g/mol | [5][12] |

| Melting Point | 270 °C (dec.) | [11] |

| Solubility | Soluble in water, methanol, DMSO | [4][11] |

| Appearance | White to off-white crystalline powder | [1][4] |

Table 2: Representative Conditions for Key Reactions

| Reaction Type | Catalyst / Reagent | Base | Solvent | Temperature | Typical Yield |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C | Good |

| SNAr (Alkoxide) | RO⁻Na⁺ | - | DMF or DMSO | RT to elevated | Varies |

Experimental Protocols

The following protocols provide detailed methodologies for common transformations.

Protocol: Neutralization of 4-Bromopyridine Hydrochloride

This procedure generates the free base for use in subsequent organic reactions.

Materials:

-

4-Bromopyridine hydrochloride

-

Saturated sodium bicarbonate (NaHCO₃) solution or 5M Sodium Hydroxide (NaOH)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flask, round-bottom flask

Procedure:

-

Dissolve the 4-bromopyridine hydrochloride (1.0 eq) in water or a saturated NaHCO₃ solution in a separatory funnel.[6][13]

-

If using water, slowly add a base such as 5M NaOH solution until the mixture is basic (pH > 8).[6] Effervescence (fizzing) will be observed if using NaHCO₃.[13]

-

Extract the aqueous layer with dichloromethane (3 x volume of water).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and carefully concentrate the solvent in vacuo. Caution: The free base is unstable and can self-oligomerize or decompose, sometimes appearing pink.[5][13][14] It is recommended to use the resulting solution directly in the next step without complete solvent removal.[13]

Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid

Materials:

-

4-Bromopyridine (from Protocol 4.1, 1.0 eq)

-

Phenylboronic acid (1.1 - 1.5 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)

-

BINAP (0.08 eq) or similar phosphine ligand

-

Cesium carbonate (Cs₂CO₃, ~2.0 eq) or Potassium Carbonate (K₂CO₃)

-

Toluene or 1,4-Dioxane/Water mixture

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, phenylboronic acid, base (e.g., Cs₂CO₃), palladium catalyst, and ligand.[15]

-

Add the degassed solvent (e.g., Toluene).

-

Heat the mixture to the required temperature (e.g., 80-110 °C) and stir for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.[15]

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.[15]

-

Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the desired 4-phenylpyridine.

Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine with Cyclohexylamine

Materials:

-

4-Bromopyridine (from Protocol 4.1, 1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

(±)-BINAP (0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene (anhydrous, degassed)

-

Schlenk flask or glovebox

Procedure:

-

In an inert atmosphere, charge a Schlenk vessel with the palladium catalyst, ligand, and base.

-

Add the anhydrous, degassed toluene, followed by the 4-bromopyridine and the amine.

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) for the necessary time (4-18 hours), monitoring for completion.

-

After cooling to room temperature, dilute the mixture with a solvent like diethyl ether or ethyl acetate.

-

Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[16]

-

Purify the crude product by recrystallization or silica gel column chromatography.

Conclusion

4-Bromopyridine hydrochloride is a highly versatile and valuable reagent in synthetic chemistry. Its reactivity is primarily centered on the carbon-bromine bond, which readily participates in nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions. While the pyridine ring is deactivated towards electrophilic attack, its electron-deficient nature is the very property that enables its powerful utility in SNAr and coupling chemistries. A thorough understanding of its properties, particularly the need to generate the free base from the stable hydrochloride salt, is crucial for leveraging this compound to its full potential in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][17]

References

- 1. huarongpharma.com [huarongpharma.com]

- 2. huarongpharma.com [huarongpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. huarongpharma.com [huarongpharma.com]

- 5. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

- 6. Buy 4-Bromopyridine hydrochloride | 19524-06-2 [smolecule.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. fishersci.com [fishersci.com]

- 11. chembk.com [chembk.com]

- 12. 4-Bromopyridinium chloride | C5H5BrClN | CID 88100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. nbinno.com [nbinno.com]

Navigating the Challenges of Electrophilic Substitution on the 4-Bromopyridine Ring: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the functionalization of pyridine (B92270) rings is a cornerstone of modern synthetic chemistry. However, the inherent electronic properties of the pyridine nucleus, particularly when protonated as a hydrochloride salt, present significant hurdles to classical electrophilic aromatic substitution. This in-depth technical guide provides a comprehensive overview of the principles and practical methodologies for achieving electrophilic substitution on the 4-bromopyridine (B75155) hydrochloride ring, focusing on a strategic workaround to overcome its inherent unreactivity.

The direct electrophilic substitution on the 4-bromopyridine hydrochloride ring is exceptionally challenging. The pyridine nitrogen is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. In the hydrochloride salt, the nitrogen is protonated, bearing a positive charge that further and strongly deactivates the ring, making it highly resistant to reaction with electrophiles. Electrophilic substitution on pyridine itself, when forced under harsh conditions, typically directs the incoming electrophile to the 3-position.

Given these challenges, a more viable and widely employed strategy involves the temporary modification of the pyridine ring to enhance its reactivity. The most effective approach is the conversion of the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. With the 4-position blocked by a bromine atom, electrophilic attack is directed to the 3-position. The overall strategy, therefore, involves a three-step sequence: N-oxidation, electrophilic substitution, and subsequent deoxygenation to restore the pyridine ring.

The N-Oxide Mediated Pathway for Electrophilic Substitution

The logical workflow for achieving electrophilic substitution on the 4-bromopyridine ring via the N-oxide intermediate is depicted below. This multi-step process allows for the successful introduction of various electrophiles onto the deactivated pyridine core.

Figure 1: General workflow for the electrophilic substitution of 4-bromopyridine hydrochloride via an N-oxide intermediate.

Experimental Protocols

Detailed methodologies for each key transformation in the N-oxide mediated pathway are provided below.

Step 1: Preparation of 4-Bromopyridine N-Oxide

The initial step involves the N-oxidation of 4-bromopyridine, which is typically generated in situ from its hydrochloride salt.

Reaction Scheme:

Figure 2: Synthesis of 4-bromopyridine N-oxide.

Procedure:

-

4-Bromopyridine hydrochloride (1.0 eq) is dissolved in dichloromethane.

-

Potassium carbonate (1.2 eq) is added, and the mixture is stirred for 2 hours at room temperature to neutralize the hydrochloride and generate the free base.

-

m-Chloroperbenzoic acid (m-CPBA, 2.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 16 hours.

-

The resulting solid precipitate is collected by filtration and washed with ethyl acetate.

-

The filtrate is concentrated to yield the solid product, which is further washed with a mixture of ether and hexane.[1]

-

The 4-bromopyridine N-oxide is typically obtained in high yield and can be used in the subsequent step without further purification.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 4-Bromopyridine Hydrochloride | 1.0 eq | Starting material |

| Dichloromethane | - | Solvent |

| Potassium Carbonate | 1.2 eq | Base for neutralization |

| m-Chloroperbenzoic Acid (m-CPBA) | 2.0 eq | Oxidizing agent |

| Ethyl Acetate | - | Washing solvent for the collected solid |

| Ether/Hexane (1:1 v/v) | - | Washing solvent for the final product |

| Typical Yield | ~90% | For the formation of 4-bromopyridine N-oxide.[1] |

Table 1: Reagents and typical yield for the preparation of 4-bromopyridine N-oxide.

Step 2: Electrophilic Substitution of 4-Bromopyridine N-Oxide

With the activated N-oxide in hand, various electrophilic substitution reactions can be performed. The following sections detail the procedures for nitration, sulfonation, and halogenation.

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the pyridine ring.

Reaction Scheme:

Figure 3: Nitration of 4-bromopyridine N-oxide.

Procedure:

-

A nitrating mixture is prepared by slowly adding fuming nitric acid to concentrated sulfuric acid with cooling in an ice bath.

-

4-Bromopyridine N-oxide is heated to 60°C in a reaction flask.

-

The prepared nitrating acid is added dropwise to the heated 4-bromopyridine N-oxide.

-

After the addition is complete, the reaction mixture is heated to 125-130°C for several hours.[2]

-

The reaction is then cooled and poured onto ice.

-

The mixture is carefully neutralized with a saturated sodium carbonate solution to a pH of 7-8, which precipitates the crude product.

-

The solid is collected by filtration and can be purified by recrystallization from a suitable solvent like acetone.[2]

Sulfonation introduces a sulfonic acid group, which is a valuable functional group in medicinal chemistry.

Procedure:

-

4-Bromopyridine N-oxide is added to oleum (B3057394) (fuming sulfuric acid).

-

The mixture is heated to drive the reaction. The exact temperature and time will need to be optimized, but temperatures in the range of 120-150°C are common for the sulfonation of deactivated rings.

-

After the reaction is complete, the mixture is cooled and carefully poured onto ice.

-

The acidic solution is then neutralized, often leading to the precipitation of the sulfonic acid product.

-

The product can be isolated by filtration and purified by recrystallization.

Further halogenation of the 4-bromopyridine N-oxide ring can be achieved to introduce additional halogen atoms.

Procedure:

-

4-Bromopyridine N-oxide is dissolved in a suitable solvent.

-

A halogenating agent (e.g., Br₂ or Cl₂) is added, often in the presence of a Lewis acid catalyst if required.

-

The reaction is stirred at an appropriate temperature until completion.

-

The reaction mixture is then worked up by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) for excess bromine) and neutralization.

-

The product is extracted with an organic solvent and purified by chromatography or recrystallization.

Quantitative Data Summary

| Electrophilic Substitution | Reagents | Product | Typical Yield |

| Nitration | Fuming HNO₃ / H₂SO₄ | 4-Bromo-3-nitropyridine N-Oxide | Moderate |

| Sulfonation | Oleum (H₂SO₄/SO₃) | 4-Bromopyridine-3-sulfonic acid N-Oxide | Variable |

| Halogenation | Halogen (X₂) / Lewis Acid (optional) | 4-Bromo-3-halopyridine N-Oxide | Variable |

Table 2: Summary of electrophilic substitution reactions on 4-bromopyridine N-oxide. Note: Yields are highly dependent on the specific reaction conditions and substrate.

Step 3: Deoxygenation of Substituted 4-Bromopyridine N-Oxide

The final step is the removal of the N-oxide to yield the desired substituted 4-bromopyridine. This is a reductive process.

Reaction Scheme:

Figure 4: Deoxygenation of a substituted 4-bromopyridine N-oxide.

Procedure:

-

The substituted 4-bromopyridine N-oxide is dissolved in an inert solvent such as chloroform (B151607) or dichloromethane.

-

Phosphorus trichloride (B1173362) (PCl₃, typically 1.1-1.5 eq) is added dropwise to the solution, often at 0°C.

-

After the addition, the reaction mixture is allowed to warm to room temperature or gently heated to reflux for a few hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is then carefully quenched with water or an aqueous base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography, distillation, or recrystallization.

Limitations: The Unsuitability of Friedel-Crafts Reactions

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine and its derivatives, including N-oxides. The Lewis acid catalysts required for these reactions (e.g., AlCl₃) are strong Lewis acids that will preferentially coordinate to the basic nitrogen atom of the pyridine or the oxygen atom of the N-oxide. This coordination results in the formation of a positively charged complex, which strongly deactivates the ring towards electrophilic attack, thus inhibiting the Friedel-Crafts reaction.

Conclusion

While direct electrophilic substitution on the 4-bromopyridine hydrochloride ring is not a feasible synthetic strategy, this guide has outlined a robust and effective three-step workaround utilizing the corresponding N-oxide. By activating the pyridine ring through N-oxidation, a range of electrophiles can be successfully introduced at the 3-position. Subsequent deoxygenation provides access to a variety of substituted 4-bromopyridines that are valuable building blocks in pharmaceutical and materials science research. The detailed experimental protocols and tabulated data presented herein serve as a practical resource for scientists and developers working in the field of heterocyclic chemistry.

References

4-Bromopyridine hydrochloride as a versatile building block in synthesis

The second round of searches has yielded more specific information. I have found some details on Suzuki-Miyaura, Stille, and Sonogashira couplings, including some reaction conditions and mentions of yields. I also have some references to Buchwald-Hartwig amination and nucleophilic aromatic substitution. Crucially, I have found some spectral data, including mentions of 1H NMR, 13C NMR, IR, and MS for 4-Bromopyridine (B75155) hydrochloride and related structures, which will be very useful for the characterization section.

However, a significant gap remains in the level of detail required for an "in-depth technical guide." Specifically:

-

For most of the reactions, I still lack complete, step-by-step experimental protocols with precise quantities of reagents, reaction times, temperatures, and work-up procedures.

-

The quantitative data (yields) is still somewhat general. To create effective comparison tables, I need more specific examples with different substrates to show the versatility of 4-Bromopyridine hydrochloride.

-

While I have references to spectral data, having the actual spectra or at least detailed spectral data (e.g., specific chemical shifts, coupling constants, peak assignments for NMR; main absorption bands for IR; and fragmentation patterns for MS) would be much more valuable than just a mention that these techniques are used.

Therefore, I need to refine my search strategy to target these specific missing pieces of information. I will focus on finding detailed experimental procedures in the scientific literature, looking for papers that report specific yields for a variety of substrates, and searching for comprehensive spectral data for 4-Bromopyridine hydrochloride.I have gathered a significant amount of information from the three rounds of searches. I have found details on the chemical properties, synthesis, and various synthetic applications of 4-Bromopyridine hydrochloride, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions. I have also collected some spectral data (mentions of 1H NMR, 13C NMR, IR, and MS, and a few actual spectra or data points).

However, to create a truly "in-depth technical guide," there are still some gaps to fill. While I have some experimental protocols, they are not consistently detailed across all reaction types. For instance, I need more specific examples with a wider range of substrates and corresponding yields to create comprehensive comparison tables. The spectral data is also somewhat fragmented. I have found some spectra for the hydrobromide salt or the free base, but a complete and clearly presented set of data for the hydrochloride salt itself would be ideal.

Therefore, I will adjust the plan to focus on synthesizing the existing information and filling these specific gaps where possible. The next steps will involve structuring the guide, creating the tables and diagrams with the information I have, and then, if necessary, performing very targeted searches for any remaining critical pieces of information, such as a specific reaction yield or a clearer spectral image. Given the wealth of information already gathered, I will now proceed to structure the guide and identify the precise remaining information needed.

Compile all gathered information and structure it into a comprehensive technical guide. Create tables summarizing the quantitative data, such as reaction conditions and yields for the various reaction types. Develop Graphviz diagrams for reaction mechanisms and experimental workflows. Detail the experimental protocols for the key reactions. Present the spectral data for 4-Bromopyridine hydrochloride. Review the complete guide to ensure it meets all the user's requirements for an in-depth technical resource. If critical information is still missing after this synthesis step, I will perform a final, highly specific search. Finally, I will present the complete technical guide to the user.## 4-Bromopyridine Hydrochloride: A Versatile Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract